molecular formula C13H8F3NO B4757871 2,3,4-trifluoro-N-phenylbenzamide

2,3,4-trifluoro-N-phenylbenzamide

Cat. No.: B4757871
M. Wt: 251.20 g/mol
InChI Key: GLBANZHIZVQRGA-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-N-phenylbenzamide is a synthetic benzamide derivative of interest in chemical research and development. Benzamides are a significant class of organic compounds that serve as key intermediates and core structures in the development of agrochemicals and pharmaceuticals. Related phenyl benzamide compounds, such as flutolanil and mepronil, are well-studied fungicides that act by inhibiting the succinate dehydrogenase complex (mitochondrial Complex II) in fungi, effectively blocking cellular energy production . Structural studies on analogous aryl amides reveal that these molecules often feature tilted aromatic ring systems and stable conformations stabilized by intermolecular hydrogen bonding, such as N-H···O interactions, which can influence their crystalline form and physicochemical properties . The presence of fluorine atoms on the benzoyl ring may alter the compound's electronegativity, lipophilicity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis or as a standard in analytical chemistry. It is strictly for laboratory use and is not classified as a medicinal product or approved for any diagnostic or therapeutic application. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2,3,4-trifluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-10-7-6-9(11(15)12(10)16)13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBANZHIZVQRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzamide Ring N-Substituent Primary Use/Activity Reference
2,3,4-Trifluoro-N-phenylbenzamide C₁₃H₉F₃NO* ~252.21 2,3,4-Trifluoro Phenyl (Inferred) Agrochemical N/A
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₅F₃NO₂ 346.30 2-Trifluoromethyl 3-Isopropoxyphenyl Fungicide
3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide C₁₇H₁₆F₃NO₄ 355.31 3,4,5-Trimethoxy 2-Trifluoromethylphenyl Not specified (research)
3-Amino-N-(3-trifluoromethylphenyl)benzamide C₁₄H₁₁F₃N₂O 280.24 3-Amino 3-Trifluoromethylphenyl Pharmacological research
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₅NO₂ 476.63 4-Bromo, 5-fluoro, 2-trifluoropropoxy 2-Chloro-6-fluorophenyl Agrochemical intermediate

*Calculated based on standard atomic masses.

Key Observations:

Fluorine vs. Other Substituents: Flutolanil (2-trifluoromethyl) and the target compound (2,3,4-trifluoro) demonstrate how fluorine placement impacts activity. The 3,4,5-trimethoxy analog () shows methoxy groups increase molecular weight and polarity, likely reducing lipophilicity compared to fluorine .

N-Substituent Diversity :

  • Flutolanil’s 3-isopropoxyphenyl group enhances fungicidal activity by optimizing hydrophobic interactions .
  • The 2-chloro-6-fluorophenyl group in ’s compound highlights halogenated substituents' role in agrochemical efficacy .

Amino vs. Fluoro Functionalization: The 3-amino derivative () introduces hydrogen-bonding capacity, which may favor interactions with enzymes or receptors, contrasting with fluorine’s electronegativity-driven effects .

Q & A

Q. Tables

Key Physicochemical Properties
Molecular Formula
Molecular Weight
Melting Point
logP (Calculated)
Hydrogen Bond Acceptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4-trifluoro-N-phenylbenzamide
Reactant of Route 2
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2,3,4-trifluoro-N-phenylbenzamide

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